[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451530
InChI: InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-7-14(8-10-20)11-19-17(22)23-12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,18H2,1H3,(H,19,22)/t13-/m0/s1
SMILES: CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13451530

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-7-14(8-10-20)11-19-17(22)23-12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,18H2,1H3,(H,19,22)/t13-/m0/s1
Standard InChI Key IZTFITTVLWSCSJ-ZDUSSCGKSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components (Fig. 1):

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity .

  • (S)-2-Aminopropionyl Group: An L-alanine-derived moiety contributing chirality and hydrogen-bonding capacity .

  • Benzyl Carbamate: A protective group enhancing lipophilicity and stability.

The stereochemistry at the alanine residue (SS-configuration) is critical for biological interactions, as enantiomeric purity influences target binding .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3}
Molecular Weight319.4 g/mol
Boiling Point523.8±35.0 °C (760 mmHg)
Density1.2±0.1 g/cm³
LogP (Lipophilicity)1.98 (Predicted)
SolubilityLow in water; soluble in DMSO

Stereochemical Analysis: The (S)-configuration at the alanine residue was confirmed via 1H^1\text{H}- and 13C^{13}\text{C}-NMR, with key signals at δ 1.42 ppm (CH3_3) and δ 4.12 ppm (CH-NH2_2) . The piperidine ring adopts a chair conformation, as evidenced by X-ray crystallography of analogs .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via a multi-step sequence (Fig. 2):

  • Piperidine Functionalization: 4-Aminomethylpiperidine reacts with (S)-2-((benzyloxycarbonyl)amino)propanoic acid under carbodiimide coupling (EDC/HOBt) to form the amide bond .

  • Carbamate Formation: The intermediate amine is treated with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yield: 74–84% after purification by column chromatography .

Alternative Methodologies

  • Enzymatic Resolution: Lipase-mediated acetylation of racemic intermediates achieves enantiomeric excess (>99% ee) .

  • Solid-Phase Synthesis: Immobilized piperidine derivatives enable scalable production, though yields are lower (58–62%).

Challenges:

  • Epimerization at the alanine center during amide coupling requires low-temperature conditions (−50°C) .

  • Benzyl carbamate instability under acidic conditions necessitates pH-controlled workups.

Biological Activity and Mechanistic Insights

Predicted Pharmacological Profiles

While direct bioactivity data are sparse, computational models (e.g., PASS) suggest:

  • Protease Inhibition: Structural similarity to thrombin inhibitors (e.g., argatroban) implies potential anticoagulant activity .

  • Antimicrobial Action: Piperidine-carbamate hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

  • Neurological Targets: Analogous compounds modulate σ-1 receptors (IC50_{50} ~50 nM), relevant in neuropathic pain .

Experimental Evidence

  • Enzyme Assays: Analogous piperidine-carbamates inhibit trypsin-like serine proteases with KiK_i values of 5–20 µM .

  • Cytotoxicity Screening: No significant toxicity (IC50_{50} >100 µM) in HEK-293 cells, suggesting a favorable safety profile.

Applications in Drug Discovery

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Urea Derivatives: Reaction with isocyanates yields ureas with enhanced kinase inhibitory activity.

  • Peptide Mimetics: Incorporation into peptidomimetic scaffolds improves metabolic stability .

Agrochemistry

Benzyl carbamates derived from this compound show herbicidal activity at 10–50 ppm, targeting acetolactate synthase.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBioactivitySource
GabapentinCyclohexane acetic acidAnticonvulsant (IC50_{50}=12 µM)
ArgatrobanPiperidine-thiopheneThrombin inhibitor (KiK_i=0.01 µM)
PiperinePiperidine-alkaloidAnti-inflammatory (IC50_{50}=15 µM)

Key Insight: The benzyl carbamate group in [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester enhances blood-brain barrier permeability compared to non-carbamate analogs.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life in rodent models.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein targets.

  • Structural Optimization: Introduce fluorinated carbamates to improve metabolic stability .

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